molecular formula C11H7BrO B1593471 3-Bromo-2-naphthaldehyde CAS No. 89005-11-8

3-Bromo-2-naphthaldehyde

Cat. No. B1593471
CAS RN: 89005-11-8
M. Wt: 235.08 g/mol
InChI Key: ZKTRKPUSTOGJMJ-UHFFFAOYSA-N
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Description

3-Bromo-2-naphthaldehyde , also known by its chemical formula C₁₁H₇BrO , is a synthetic organic compound. It belongs to the class of aromatic aldehydes and contains a bromine atom substituted at the 3-position of the naphthalene ring. This compound exhibits interesting reactivity due to its aldehyde functional group.



Synthesis Analysis

Several synthetic methods exist for preparing 3-bromo-2-naphthaldehyde. One common approach involves the bromination of 2-naphthaldehyde using a brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The reaction typically occurs under mild conditions and yields the desired product.



Molecular Structure Analysis

The molecular structure of 3-bromo-2-naphthaldehyde consists of a naphthalene ring fused with an aldehyde group and a bromine atom. The bromine substitution occurs at the 3-position of the naphthalene ring. The compound’s planar structure allows for resonance stabilization of the carbonyl group.



Chemical Reactions Analysis


  • Aldol Condensation : 3-Bromo-2-naphthaldehyde can undergo aldol condensation reactions with other aldehydes or ketones, leading to the formation of α,β-unsaturated aldehydes.

  • Grignard Reaction : Treatment with a Grignard reagent (e.g., phenylmagnesium bromide) can yield substituted derivatives.

  • Reduction : Reduction of the aldehyde group using reducing agents (e.g., sodium borohydride) produces the corresponding alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 115°C to 120°C.

  • Solubility : Soluble in methanol.

  • Appearance : Solid, often pale yellow or white crystals.


Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Derivatives : The compound (E)-3-Bromo-N′-(2-hydroxy-1-naphthylidene)benzohydrazide, a derivative of 3-Bromo-2-naphthaldehyde, was synthesized, displaying intramolecular hydrogen bonding and intermolecular interactions forming a chain structure (Guo-Biao Cao & Xunhua Lu, 2009).

Applications in Organic Synthesis

  • Formation of C-C and C-S Bonds : Utilized in organic synthesis, particularly in the preparation of benzyl sulfides and polycyclic amines, through acid-catalyzed condensation (Alessandro Strada, Mattia Fredditori, G. Zanoni, & S. Protti, 2019).
  • Synthesis of Nabumetone Intermediate : 6-Methoxy-2-naphthaldehyde, related to 3-Bromo-2-naphthaldehyde, was prepared for synthesizing an intermediate of Nabumetone, showcasing its importance in pharmaceutical preparations (Tong Guo-tong, 2007).

Chemosensor Development

  • Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a related compound, has been widely used for creating fluorescent chemosensors for detecting various ions, highlighting the versatility of naphthaldehyde derivatives in sensor technology (A. Das & S. Goswami, 2017).

Advanced Material Applications

Nanoparticle Synthesis

  • Production of Metal Nanoparticles : Bis(2-hydroxy-1-naphthalenehydrato) Metal Complexes, related to 3-Bromo-2-naphthaldehyde, have been used to create ZnO and CdO nanoparticles, demonstrating the compound's utility in nanotechnology (T. Xaba, M. Moloto, & N. Moloto, 2016).

Safety And Hazards


  • Skin Irritation : May cause skin irritation (H315).

  • Eye Irritation : Strong eye irritant (H319).

  • Handling Precautions : Use protective gloves, eyewear, and clothing. Avoid inhalation and skin contact. Wash thoroughly after handling.


Future Directions

Research on 3-bromo-2-naphthaldehyde could explore:



  • Functional Group Transformations : Investigate novel reactions and applications.

  • Biological Activity : Assess potential biological effects or applications.

  • Catalytic Applications : Explore its use as a catalyst or ligand.


properties

IUPAC Name

3-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTRKPUSTOGJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342373
Record name 3-Bromo-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-naphthaldehyde

CAS RN

89005-11-8
Record name 3-Bromo-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Yasuda, S Ito - ChemPlusChem, 2023 - Wiley Online Library
… Halogenmetal exchange and subsequent treatment with 3-bromo-2naphthaldehyde[17] afforded carbinol 11, and subsequent FriedelCrafts alkylation of mesitylene provided …
P Fresneau, M Cussac, JM Morand… - Journal of medicinal …, 1998 - ACS Publications
A series of 2,4-dioxo-5-(2-naphthylmethylene)-3-thiazolidineacetic acids and 2-thioxo analogues have been prepared as aldose reductase inhibitors. In vitro inhibitory activities of …
Number of citations: 68 pubs.acs.org
SP Maddaford, NG Andersen… - Journal of the …, 1996 - ACS Publications
… We initially chose to use naphthalene 5 (R = Cl, R 1 = H) in our synthetic approach since it was readily available from 3-bromo-2-naphthaldehyde, 10 and we felt that after the palladium-…
Number of citations: 159 pubs.acs.org
J Barker - 2022 - researchrepository.ucd.ie
The development of tools used to access enantiomerically pure compounds is a task with particular relevance to the pharmaceutical industry and the greater area of modern medicine. …
Number of citations: 2 researchrepository.ucd.ie
SK Meegalla, NJ Taylor, R Rodrigo - The Journal of Organic …, 1992 - ACS Publications
The reactions of o-bromobenzaldehydes with methyl acrylate under Heck conditions and with phase-transfer catalysis to yieldsignificant amounts of doubly substituted deformylated …
Number of citations: 36 pubs.acs.org
JG Smith, PW Dibble, RE Sandborn - Journal of the Chemical Society …, 1983 - pubs.rsc.org
Naphtho[1,2-c]furan and the novel naphtho[2,3-c]furan have been generated from 2-(hydroxymethyl)-1-naphthaldehyde and 3-(hydroxymethyl)-2-naphthaldehyde, respectively, and …
Number of citations: 4 pubs.rsc.org
TK Wood, WE Piers, BA Keay… - Chemistry–A European …, 2010 - Wiley Online Library
… Similarly 2,3-dibromonaphthalene12 was subjected to the same Grignard reagent exchange conditions and quenched with either 2-bromobenzaldehyde or 3-bromo-2-naphthaldehyde …
TK Wood - 2011 - library-archives.canada.ca
Boron-containing derivatives of barrelene and benzobarrelene were generated in good to excellent yields by Diels-Alder reactions between Lewis base-stabilized borabenzene and …
Number of citations: 1 library-archives.canada.ca
T Cheng, W Ma, H Luo, Y Ye, KK Yan - Molecules, 2022 - mdpi.com
Chiral vicinal diamines, a unique class of optically-active building blocks, play a crucial role in material design, pharmaceutical, and catalysis. Traditionally, their syntheses are all solvent…
Number of citations: 2 www.mdpi.com
DLJ Clive, S Kang - The Journal of Organic Chemistry, 2001 - ACS Publications
… , using 1:10 EtOAc−hexane, gave 3-bromo-2-naphthaldehyde 29 as a white solid (0.1128 g, … a stirred and cooled (0 C) solution of 3-bromo-2-naphthaldehyde (0.113 g, 0.48 mmol) in dry …
Number of citations: 64 pubs.acs.org

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